Application Summary: The 2,1,3-benzoxadiazole is an electron acceptor unit candidate for modern organic semiconductor synthesis due to its strong electron affinity of oxygen and good coplanarity . It is generally used as a fluorogenic reagent for the analysis of amino acids, protein labeling and structure determination of enzymes .
Results or Outcomes: Fluorophores with a difference of over 100 nm between absorption and photoluminescence maxima are of great interest, since they reduce the intersection between the absorbed and emitted light bands and thus give higher signal-to-noise ratios in analytical applications .
2,1,3-Benzoxadiazole-5-carboxylic acid is an organic compound with the molecular formula C₇H₄N₂O₃ and a molecular weight of approximately 164.12 g/mol. It features a benzoxadiazole ring structure, which is a bicyclic compound consisting of a benzene ring fused to a diazole ring. This compound is characterized by its carboxylic acid functional group located at the 5-position of the benzoxadiazole structure. It appears as a yellow powder and is known for its potential applications in various fields, including pharmaceuticals and materials science .
The chemical behavior of 2,1,3-benzoxadiazole-5-carboxylic acid is influenced by its functional groups. Key reactions include:
These reactions enable the compound to serve as a precursor for more complex organic molecules or functional materials .
Research indicates that 2,1,3-benzoxadiazole-5-carboxylic acid exhibits various biological activities. It has been noted for its potential antimicrobial properties and may also possess anti-inflammatory effects. The compound's structure allows it to interact with biological targets, making it a candidate for further investigation in drug development .
Several methods have been reported for synthesizing 2,1,3-benzoxadiazole-5-carboxylic acid:
These methods highlight the versatility in synthesizing this compound from various starting materials .
2,1,3-Benzoxadiazole-5-carboxylic acid finds applications in several areas:
Studies on the interactions of 2,1,3-benzoxadiazole-5-carboxylic acid with various biological molecules indicate that it may bind to specific proteins or enzymes, influencing their activity. This interaction profile suggests potential therapeutic applications but requires further investigation to elucidate mechanisms and efficacy .
Several compounds share structural similarities with 2,1,3-benzoxadiazole-5-carboxylic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,1,3-Benzothiadiazole-5-carboxylic acid | C₇H₄N₂O₂S | Contains sulfur; known for different biological activities. |
Benzimidazole-5-carboxylic acid | C₉H₈N₂O₂ | Exhibits similar biological activity; used in pharmaceuticals. |
1,2-Benzothiazole-3-carboxylic acid | C₇H₅N₃O₂S | Contains thiazole; utilized in agrochemical applications. |
Uniqueness: The unique combination of nitrogen atoms in the benzoxadiazole ring and the specific position of the carboxylic acid group distinguishes 2,1,3-benzoxadiazole-5-carboxylic acid from these similar compounds. Its specific reactivity and biological properties may also differ significantly due to these structural variations .
Irritant